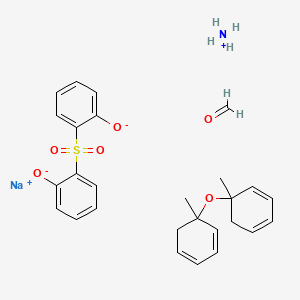
Azanium;sodium;formaldehyde;5-methyl-5-(1-methylcyclohexa-2,4-dien-1-yl)oxycyclohexa-1,3-diene;2-(2-oxidophenyl)sulfonylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts is a complex polymeric compound. It is synthesized through the polymerization of formaldehyde with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], resulting in a product that contains both ammonium and sodium salts. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts typically involves the following steps:
Polymerization: Formaldehyde is polymerized with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol] under controlled conditions.
Sulfonation: The polymer is then sulfonated to introduce sulfonic acid groups.
Neutralization: The sulfonated polymer is neutralized with ammonium and sodium hydroxides to form the ammonium sodium salts.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity. The process involves continuous monitoring and adjustment of the reaction parameters to optimize the polymerization and sulfonation steps.
Chemical Reactions Analysis
Types of Reactions
Formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties.
Substitution: The sulfonic acid groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield hydroxylated products.
Scientific Research Applications
Formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a stabilizer in polymer chemistry.
Biology: Employed in the preparation of biological samples for microscopy and as a fixative in histology.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Industry: Applied in the production of coatings, adhesives, and water treatment chemicals.
Mechanism of Action
The mechanism of action of formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts involves its interaction with various molecular targets. The sulfonic acid groups in the polymer can form strong ionic bonds with metal ions and other positively charged species, making it effective in applications such as ion exchange and catalysis. The polymer’s structure allows it to interact with biological molecules, making it useful in medical and biological applications.
Comparison with Similar Compounds
Similar Compounds
- Formaldehyde, polymer with 4,4’-sulfonylbis[phenol]
- Naphthalenesulfonic acid, polymer with formaldehyde and 4,4’-sulfonylbis[phenol]
- Benzenesulfonic acid, polymer with formaldehyde and 4,4’-sulfonylbis[phenol]
Uniqueness
Formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts is unique due to its combination of sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol] monomers, which impart specific chemical and physical properties. The presence of both ammonium and sodium salts enhances its versatility and effectiveness in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C27H32NNaO6S |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
azanium;sodium;formaldehyde;5-methyl-5-(1-methylcyclohexa-2,4-dien-1-yl)oxycyclohexa-1,3-diene;2-(2-oxidophenyl)sulfonylphenolate |
InChI |
InChI=1S/C14H18O.C12H10O4S.CH2O.H3N.Na/c1-13(9-5-3-6-10-13)15-14(2)11-7-4-8-12-14;13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14;1-2;;/h3-9,11H,10,12H2,1-2H3;1-8,13-14H;1H2;1H3;/q;;;;+1/p-1 |
InChI Key |
ZQNCJQZOZPJIDC-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CC=CC=C1)OC2(CC=CC=C2)C.C=O.C1=CC=C(C(=C1)[O-])S(=O)(=O)C2=CC=CC=C2[O-].[NH4+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















